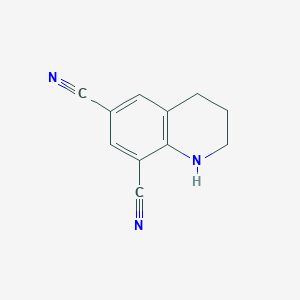

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile

Beschreibung

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile (6,8-diCNQ) is a bicyclic heteroaromatic compound characterized by a partially saturated quinoline core substituted with two cyano groups at positions 6 and 6. Its synthesis typically involves nucleophilic substitution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (6,8-diBr-THQ), a precursor generated via bromination of 1,2,3,4-tetrahydroquinoline (THQ) using molecular bromine or N-bromosuccinimide (NBS) . The conversion to 6,8-diCNQ is achieved by replacing bromine atoms with cyano groups under optimized reaction conditions, yielding a stable, electron-deficient scaffold with applications in materials science (e.g., OLEDs) and medicinal chemistry .

Eigenschaften

Molekularformel |

C11H9N3 |

|---|---|

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile |

InChI |

InChI=1S/C11H9N3/c12-6-8-4-9-2-1-3-14-11(9)10(5-8)7-13/h4-5,14H,1-3H2 |

InChI-Schlüssel |

PIYUYSIBLLYZJT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C(=CC(=C2)C#N)C#N)NC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1,2,3,4-Tetrahydrochinolin-6,8-dicarbonitril kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Reaktionsbedingungen. So kann beispielsweise die Reaktion von 2-Aminobenzonitril mit Acrylnitril in Gegenwart einer Base zur Bildung der gewünschten Verbindung führen . Industrielle Produktionsmethoden können die Verwendung von Katalysatoren und optimierte Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu verbessern .

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

The compound participates in multicomponent cyclocondensation reactions to form fused polycyclic systems. For example:

-

Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile synthesis :

Reacting 1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile with thioglycolic acid and aromatic aldehydes under reflux conditions yields thiazolo[3,2-a]pyridine derivatives. The reaction proceeds via Knoevenagel condensation, followed by intramolecular cyclization (Fig. 3 in ).

| Entry | Aldehyde Substituent | Yield (%) | Notes |

|---|---|---|---|

| 4h | 4-Nitrobenzaldehyde | 78 | Highest yield due to electron-withdrawing -NO₂ group |

| 4j | 4-Dimethylaminobenzaldehyde | 22 | Electron-donating -N(CH₃)₂ reduces reactivity |

Bromination and Dehydrogenation

The compound undergoes regioselective bromination and dehydrogenation under N-bromosuccinimide (NBS) mediation:

-

NBS-mediated bromination :

Electrophilic bromination occurs at the C-6 and C-8 positions due to activation by the amino group. Subsequent dehydrogenation forms fully aromatic quinolines (Scheme 4 in ). -

Radical pathway :

A radical intermediate is generated during bromination, leading to 3,4-dihydroquinoline derivatives as byproducts (Table 2 in ).

| Reaction Step | Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination at C-6/C-8 | NBS, AIBN, CHCl₃, 70°C | 6,8-Dibromotetrahydroquinoline | 75 |

| Dehydrogenation | MnO₂, toluene, rt | Quinoline-6,8-dicarbonitrile | 87 |

Diastereoselective Annulation

The cyano groups facilitate [4+2] annulation with α,α-dicyanoalkenes under base-free conditions:

-

DBU-promoted annulation :

Reaction with ortho-tosylaminophenyl-p-QMs produces multi-substituted tetrahydroquinolines with >20:1 diastereoselectivity (Table 1 in ).

| Substrate (α,α-dicyanoalkene) | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| 2-(2-Chloro-5-fluorophenyl) | 3q (tetrahydroquinoline derivative) | 93 | >20:1 |

Catalytic Hydrogenation and Oxidation

The tetrahydroquinoline scaffold undergoes selective hydrogenation and oxidation:

-

Manganese-catalyzed borrowing hydrogen :

Using Mn(I) PN₃ pincer complexes, the compound is dehydrogenated to quinolines, which are re-hydrogenated under H₂ pressure to yield 1,2,3,4-tetrahydroquinolines (Table 4 in ).

| Condition | Major Product | Selectivity |

|---|---|---|

| Closed vial, 120°C, KH/KOH | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 95% |

| H₂ pressure (5 bar) | Fully hydrogenated product | 89% |

Nucleophilic Substitution

The cyano groups act as electron-withdrawing substituents, enhancing reactivity in nucleophilic attacks:

-

Amination and alkylation :

Reaction with ammonia or primary amines generates amino-substituted derivatives, while alkyl halides yield N-alkylated products (Scheme 1 in ).

Table 2: Bromination Outcomes Under Varied Conditions

| NBS Equiv. | Additive | Product | Yield (%) |

|---|---|---|---|

| 3.0 | None | 6-Bromo derivative | 65 |

| 6.0 | AIBN | 6,8-Dibromo derivative | 75 |

Wissenschaftliche Forschungsanwendungen

Biological Activities

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile derivatives have been investigated for various pharmacological activities:

- Anticancer Activity : Compounds derived from this scaffold have shown promising antiproliferative effects against several cancer cell lines. For example, a library of 8-substituted derivatives was tested against human cancer cells such as HeLa and HT-29, demonstrating significant activity .

- Antidiabetic Potential : Recent studies have employed molecular docking techniques to evaluate the inhibitory potential of these compounds against α-amylase, suggesting their utility in managing diabetes .

- Neuroprotective Effects : Tetrahydroquinoline derivatives are being explored for their potential in treating neurodegenerative diseases. Certain compounds have been shown to interact with dopamine receptors, indicating possible applications in conditions like Parkinson's disease and schizophrenia .

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of tetrahydroquinoline derivatives on various cancer cell lines, compounds were synthesized and tested for their ability to inhibit cell growth. The results indicated that specific modifications to the tetrahydroquinoline structure significantly enhanced their anticancer properties. Notably, compound 4e exhibited the highest binding energy in molecular docking studies against target proteins involved in cancer progression .

Case Study 2: Antidiabetic Properties

A series of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were synthesized alongside tetrahydroquinoline derivatives. Their α-amylase inhibitory activities were evaluated using molecular docking studies. The findings revealed that certain modifications improved binding affinities significantly, suggesting these compounds could serve as lead molecules for antidiabetic drug development .

Comparative Data Table

| Compound | Activity | Cell Line/Target | Binding Energy (Kcal/mol) |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline-6-dicarbonitrile | Anticancer | HeLa | -7.43 |

| Thiazolo[3,2-a]pyridine derivative | Antidiabetic | α-Amylase | -7.20 |

| 8-Substituted tetrahydroquinolines | Neuroprotective | Dopamine receptors | -8.00 |

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist of the retinoic acid receptor-related orphan receptor (RORγ), which plays a crucial role in the regulation of immune responses and inflammation . By inhibiting RORγ activity, the compound can modulate the expression of pro-inflammatory cytokines and other immune-related genes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with 6,8-diCNQ:

6,8-Dibromoquinoline (6,8-diBrQ)

6,8-Dimethoxyquinoline (6,8-diMeOQ)

6,8-Diphenylquinoline (6,8-diPhQ)

8-Nitroquinoline

5,7-Dibromo-8-hydroxyquinoline

1,2,3,4-Tetrahydroisoquinoline-6,8-dicarbonitrile (THIDC)

Key Observations :

- 6,8-diCNQ requires harsh conditions (DMF, reflux) due to the strong electron-withdrawing nature of cyano groups, which deactivate the quinoline ring toward further substitution .

- 6,8-diBrQ serves as a versatile intermediate for synthesizing other derivatives (e.g., 6,8-diMeOQ, 6,8-diPhQ) via cross-coupling or substitution reactions .

- THIDC, an isoquinoline analogue, exhibits distinct reactivity due to its fused benzene-pyridine core, enabling unique cyclization pathways .

Key Observations :

- 6,8-diBrQ and 6,8-diMeOQ demonstrate potent antiproliferative effects, with IC₅₀ values in the low micromolar range, attributed to their ability to disrupt cellular redox balance or microtubule dynamics .

- The dicarbonitrile derivative (6,8-diCNQ ) lacks direct anticancer data but may exhibit bioactivity through electron-deficient aromatic interactions .

Physicochemical and Functional Properties

Key Observations :

- 6,8-diCNQ exhibits moderate phosphorescence intensity, making it suitable for OLED applications but less efficient than halogenated analogues like 5,7-dibromo-8-hydroxyquinoline .

- Electron-withdrawing groups (e.g., -CN, -NO₂) enhance charge transport properties, while electron-donating groups (e.g., -OMe) reduce luminescence efficiency .

Biologische Aktivität

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound features a bicyclic structure that contributes to its pharmacological properties. The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, it can be synthesized from appropriate precursors through reactions involving malononitrile and various aromatic aldehydes under optimized conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. In one study, derivatives of tetrahydroquinoline were evaluated for their antifungal activity against several pathogenic fungi. The results indicated that these compounds exhibited significant antifungal activity compared to standard antifungal agents .

Table 1: Antimicrobial Activity of Tetrahydroquinoline Derivatives

Anti-inflammatory Effects

The anti-inflammatory properties of tetrahydroquinoline derivatives have also been investigated. Compounds derived from this scaffold demonstrated inhibition of pro-inflammatory cytokines and showed promise in models of inflammation . This suggests a potential application in treating inflammatory diseases.

Cytotoxicity and Anticancer Activity

Studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in glioma cells through multiple mechanisms including the inhibition of key signaling pathways such as AKT and mTOR . The compound's relatively low cytotoxicity towards normal cells enhances its therapeutic potential.

Table 2: Cytotoxicity Studies

Case Studies and Research Findings

- Case Study on Antifungal Activity : A series of tetrahydroquinoline derivatives were synthesized and tested against Candida albicans. The most potent derivative exhibited an MIC of 25 µg/mL, indicating strong antifungal activity. This study supports the further development of these compounds as potential antifungal agents .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that tetrahydroquinoline derivatives significantly reduced the levels of TNF-α and IL-6 in vitro. This suggests their utility in managing inflammatory conditions such as arthritis .

- Cytotoxic Mechanism in Cancer Cells : Research demonstrated that treatment with tetrahydroquinoline derivatives led to increased levels of reactive oxygen species (ROS) in glioma cells, resulting in apoptosis. This mechanism highlights the compound's potential as an anticancer agent .

Q & A

Q. What are the most effective synthetic routes for 1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile, and how do they align with green chemistry principles?

A solvent-free mechanochemical approach using mortar and pestle grinding enables cyclization of precursors to synthesize 1,2,3,4-tetrahydroquinoline derivatives. This method minimizes waste, avoids toxic solvents, and achieves high atom economy, aligning with green chemistry goals . For brominated derivatives, regioselective bromination of the parent tetrahydroquinoline structure using N-bromosuccinimide (NBS) in dichloromethane provides a scalable route .

Q. How is the structural characterization of this compound validated experimentally?

X-ray crystallography confirms the non-planar puckering of the tetrahydroquinoline ring system, with puckering parameters (e.g., , ) derived from Cremer-Pople analysis . NMR spectroscopy (¹H/¹³C) and IR validate functional groups, such as nitrile stretches (~2200 cm⁻¹) and aromatic protons (δ 6.8–7.4 ppm) . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns .

Q. What in vitro biological activities have been reported for this compound and its derivatives?

6,8-Dibromo-1,2,3,4-tetrahydroquinoline derivatives exhibit antiproliferative activity against HeLa, HT-29, and C6 cell lines, with IC₅₀ values comparable to 5-Fluorouracil (10–30 µg/mL). Activity correlates with bromine substituents at the 6,8-positions, suggesting electrophilic reactivity enhances cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with mixed substituents (e.g., bromo/methoxy)?

Competitive bromination-methoxylation studies reveal that steric and electronic factors govern regioselectivity. Using catalytic Bi(OTf)₃ in chloroform enhances methoxylation efficiency (60% yield), while bromination requires stoichiometric NBS . Kinetic monitoring via TLC or HPLC ensures intermediate stability and minimizes side reactions .

Q. What mechanistic insights explain the anticancer activity of 6,8-dibromo derivatives?

Molecular docking simulations indicate that bromine substituents enhance binding to tubulin or DNA topoisomerase II, disrupting mitosis or DNA repair. Comparative studies with dimethoxy derivatives (lower activity) suggest halogen bonding and electrophilic alkylation are critical . Flow cytometry further reveals G2/M phase arrest in treated cells .

Q. How do catalytic systems influence hydrogenation pathways of quinoline derivatives?

Polymaleimide-supported Pd nanocatalysts selectively hydrogenate quinoline to 1,2,3,4-tetrahydroquinoline (40–71% selectivity) under mild conditions (25°C, 1 atm H₂). Competing pathways to 5,6,7,8-tetrahydroquinoline are suppressed by tuning catalyst porosity and Pd nanoparticle size (2–5 nm optimal) .

Q. How should researchers address contradictions in reported biological activity across studies?

Discrepancies in IC₅₀ values (e.g., 10 vs. 30 µg/mL) may arise from cell line variability (HeLa vs. HT-29) or assay conditions (e.g., serum concentration). Standardized protocols (MTT assay, 48–72 hr exposure) and SAR studies isolating substituent effects (bromo vs. methoxy) are recommended .

Q. What computational tools are used to predict ADMET properties and target interactions?

Docking simulations (AutoDock Vina) and ADMET predictors (SwissADME, pkCSM) evaluate drug-likeness. For this compound, moderate LogP (~2.5) and high plasma protein binding (>90%) suggest bioavailability challenges, necessitating prodrug strategies .

Q. Methodological Recommendations

- Synthesis Optimization : Use mechanochemical grinding for eco-friendly synthesis ; employ NBS for bromination .

- Characterization : Combine XRD, NMR, and MS for structural validation .

- Biological Assays : Standardize cell lines and exposure times to ensure reproducibility .

- Computational Modeling : Leverage docking and ADMET tools for early-stage prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.